3-Carboxy-2,4-difluorophenylboronic acid
Overview
Description
3-Carboxy-2,4-difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of this compound involves Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols .Molecular Structure Analysis
The molecular weight of this compound is 201.92 . Its IUPAC name is 3-(dihydroxyboryl)-2,6-difluorobenzoic acid .Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . It is also used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular formula of CHBFO and an average mass of 157.911 Da .Scientific Research Applications
Catalytic Applications
3-Carboxy-2,4-difluorophenylboronic acid, a derivative of phenylboronic acid, is utilized in catalytic applications, particularly in dehydrative condensation reactions between carboxylic acids and amines. Wang, Lu, and Ishihara (2018) highlighted the effectiveness of a similar compound, 2,4-bis(trifluoromethyl)phenylboronic acid, as a catalyst for such amidation processes, emphasizing the role of the ortho-substituent in enhancing reaction efficiency by preventing amine coordination to the boron atom, thus facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Sensor Development
Its application extends to the development of highly selective and sensitive sensors. For instance, Sun et al. (2021) demonstrated the use of 4-carboxyphenylboronic acid as a precursor for fluorescent carbon quantum dots, which exhibited exceptional selectivity and sensitivity for detecting benzo[a]pyrene (BaP) in water. This highlights the potential of boronic acid derivatives in environmental monitoring and safety assessments, offering a cost-effective, rapid, and sensitive method for pollutant detection (Sun et al., 2021).
Optical Modulation
Phenyl boronic acids, including derivatives like this compound, find utility in optical modulation due to their ability to interact with saccharides, influencing the photoluminescence of carbon nanotubes. A study by Mu et al. (2012) on various phenyl boronic acids conjugated to polyethylene glycol demonstrated their potential in saccharide recognition through near-infrared fluorescence quenching. This research underscores the application of boronic acids in developing sophisticated optical sensors for biological and environmental monitoring (Mu et al., 2012).
Corrosion Inhibition
The versatility of this compound and its derivatives extends to corrosion inhibition. Nam et al. (2013) explored the efficiency of carboxyphenylboronic acid as a corrosion inhibitor for steel in CO2-containing environments. Their findings indicate that even at low concentrations, this compound can significantly retard anodic corrosion reactions and improve the resistance and uniformity of steel surfaces. This property is critical for extending the lifespan and safety of metal structures in industrial and marine environments (Nam et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-Carboxy-2,4-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key step in the synthesis of various organic compounds, including fluorinated biaryl derivatives .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including fluorinated biaryl derivatives .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests it may be relatively resistant to environmental factors .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Carboxy-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound is known to interact with enzymes that have active sites containing serine or threonine residues. The boronic acid group in this compound forms a reversible covalent bond with the hydroxyl groups of these residues, leading to enzyme inhibition. This interaction is crucial in studying the mechanisms of enzyme action and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. For instance, it can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group interacts with the hydroxyl groups of serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction can result in the inhibition of proteasomes, which are responsible for degrading ubiquitinated proteins. By inhibiting proteasomes, this compound can alter protein turnover and affect various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and protein turnover .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. This compound can inhibit enzymes involved in the degradation of proteins, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can affect its activity and function, as well as its overall effectiveness in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
3-borono-2,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUGBPFCJTZDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289294 | |
Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-05-7 | |
Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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